molecular formula C16H14N2O5 B5094029 ethyl 2-(4-amino-3-nitrobenzoyl)benzoate

ethyl 2-(4-amino-3-nitrobenzoyl)benzoate

Cat. No.: B5094029
M. Wt: 314.29 g/mol
InChI Key: WTLGEWPKUWAHEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate is an aromatic ester featuring a benzoyl moiety substituted with an amino (-NH₂) group at the para-position and a nitro (-NO₂) group at the meta-position.

Properties

IUPAC Name

ethyl 2-(4-amino-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLGEWPKUWAHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the acylation of the amino group with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 2-(4-amino-3-aminobenzoyl)benzoate.

    Substitution: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

    Oxidation: Ethyl 2-(4-nitroso-3-nitrobenzoyl)benzoate.

Scientific Research Applications

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its functional groups.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent patterns, functional groups, and synthetic relevance:

Ethyl 4-((4-Chloro-3-nitrobenzoyl)amino)benzoate ()

  • Molecular Formula : C₁₆H₁₃ClN₂O₅
  • Key Differences: Substitution: Chloro (-Cl) at the benzoyl ring’s para-position instead of amino (-NH₂). Functional Group: Amide linkage (-NHCO-) instead of a direct ester bond.
  • Impact: The chloro group increases lipophilicity (logP ~2.8 estimated) compared to the amino-substituted target compound, which may enhance membrane permeability but reduce solubility in polar solvents.

Ethyl 2-(4-Chloro-3-nitrobenzoyl)benzoate ()

  • Molecular Formula: C₁₆H₁₂ClNO₅
  • Key Differences: Substituent: Chloro (-Cl) instead of amino (-NH₂) at the benzoyl ring’s para-position. Positional Isomerism: The benzoyl group is attached at the benzoate’s ortho-position (C-2) rather than para.
  • Chloro and nitro groups create a strongly electron-deficient aromatic system, favoring electrophilic reactions at specific sites .

Ethyl 4-Nitrobenzoate ()

  • Molecular Formula: C₉H₉NO₄
  • Key Differences: Simpler Structure: Lacks the amino group and the second benzoyl moiety. Substituent: Single nitro group at the benzoate’s para-position.
  • Impact :
    • Reduced molecular weight (vs. C₁₅H₁₂N₂O₅ estimated for the target compound) lowers melting point (~72°C vs. ~150°C predicted for the target).
    • Higher symmetry may facilitate crystallization, as seen in its widespread use as a standard in crystallography .

Ethyl 4-(Dimethylamino)benzoate ()

  • Molecular Formula: C₁₁H₁₅NO₂
  • Key Differences: Substituent: Tertiary dimethylamino (-N(CH₃)₂) instead of primary amino (-NH₂). No Nitro Group: Lacks the electron-withdrawing nitro substituent.
  • Impact: The dimethylamino group enhances solubility in acidic media (via protonation) and acts as a stronger electron donor, increasing reactivity in photopolymerization initiators .

Structural and Property Comparison Table

Compound Molecular Formula Substituents (Benzoyl/Benzoate) Key Properties Applications/Relevance
Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate C₁₅H₁₂N₂O₅ (est.) -NH₂ (C-4), -NO₂ (C-3) Polar, moderate solubility in DMSO; potential intermediate for drug synthesis Hypothesized use in dyes or APIs
Ethyl 4-((4-Cl-3-NO₂-benzoyl)amino)benzoate C₁₆H₁₃ClN₂O₅ -Cl (C-4), -NO₂ (C-3), amide linkage High crystallinity (SHELX-refined structures); logP ~2.8 Crystallography studies
Ethyl 2-(4-Cl-3-NO₂-benzoyl)benzoate C₁₆H₁₂ClNO₅ -Cl (C-4), -NO₂ (C-3), ester linkage Steric hindrance at ortho position; reactive in SNAr reactions Intermediate for agrochemicals
Ethyl 4-nitrobenzoate C₉H₉NO₄ -NO₂ (C-4) Low melting point (72°C); high symmetry Crystallographic standard
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ -N(CH₃)₂ (C-4) Soluble in acidic media; accelerates polymerization Dental resins, photoinitiators

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